2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a benzyl group and a dihydropyrimidinone core, which are structural motifs often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:
Formation of the Piperazine Derivative: The benzyl group is introduced to the piperazine ring through a reductive amination reaction using benzyl chloride and piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization to Form the Dihydropyrimidinone Core: The piperazine derivative is then reacted with an appropriate aldehyde and urea under acidic conditions to form the dihydropyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the reductive amination step and large-scale batch reactors for the cyclization step.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Substitution: The benzyl group on the piperazine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Shares the piperazine and benzyl moieties but has a different core structure.
N-PHENYL-2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDE: Similar piperazine structure but different functional groups and core.
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of a piperazine ring with a dihydropyrimidinone core, which may confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C21H22N4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N4O/c26-20-15-19(18-9-5-2-6-10-18)22-21(23-20)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,23,26) |
InChI Key |
FCEYOFZXPJIJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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